molecular formula C7H12N2O B7951609 4-Isobutoxy-1H-pyrazole

4-Isobutoxy-1H-pyrazole

Cat. No.: B7951609
M. Wt: 140.18 g/mol
InChI Key: DSEMYQRPCXZZRE-UHFFFAOYSA-N
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Description

4-Isobutoxy-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with an isobutoxy group at the fourth position. Pyrazoles are a class of organic compounds characterized by a five-membered ring structure containing two adjacent nitrogen atoms. The presence of the isobutoxy group imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isobutoxy-1H-pyrazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine with 4-isobutoxy-3-buten-2-one can yield the desired pyrazole derivative. The reaction typically requires a solvent such as ethanol and is conducted under reflux conditions to facilitate the cyclization process.

Another method involves the use of a [3+2] cycloaddition reaction between an alkyne and an azide. This approach can be catalyzed by transition metals such as copper or ruthenium, providing a versatile route to synthesize various pyrazole derivatives, including this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Catalytic processes, such as those involving palladium or copper catalysts, are often preferred for their efficiency and selectivity. Additionally, green chemistry principles, such as the use of environmentally benign solvents and reagents, are increasingly being adopted in industrial synthesis to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Isobutoxy-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can convert the pyrazole ring to pyrazoline derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.

    Substitution: The isobutoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as alkyl halides and acyl chlorides are commonly used for these transformations.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Pyrazole oxides.

    Reduction: Pyrazoline derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.

Scientific Research Applications

4-Isobutoxy-1H-pyrazole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and properties.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its potential bioactivity.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory or anticancer activities.

    Industry: It can be utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Isobutoxy-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The isobutoxy group can influence the compound’s binding affinity and selectivity, affecting its overall bioactivity. Detailed studies on its interaction with specific molecular pathways are necessary to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-1H-pyrazole: Similar structure but with a methoxy group instead of an isobutoxy group.

    4-Ethoxy-1H-pyrazole: Contains an ethoxy group, offering different steric and electronic properties.

    4-Butoxy-1H-pyrazole: Features a butoxy group, providing a comparison in terms of chain length and hydrophobicity.

Uniqueness

4-Isobutoxy-1H-pyrazole is unique due to the presence of the isobutoxy group, which imparts distinct steric and electronic effects compared to other alkoxy-substituted pyrazoles

Properties

IUPAC Name

4-(2-methylpropoxy)-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-6(2)5-10-7-3-8-9-4-7/h3-4,6H,5H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSEMYQRPCXZZRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CNN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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